1,3-Benzothiazole-2,6-diamine dihydrochloride

Overview

Description

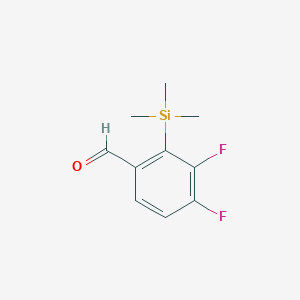

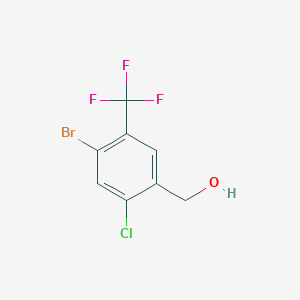

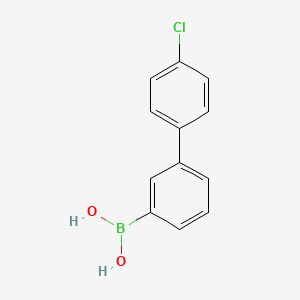

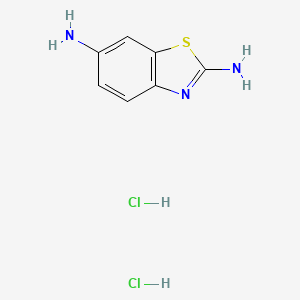

1,3-Benzothiazole-2,6-diamine, also known by its CAS Number 5407-51-2, is a compound with a molecular weight of 166.23 .

Synthesis Analysis

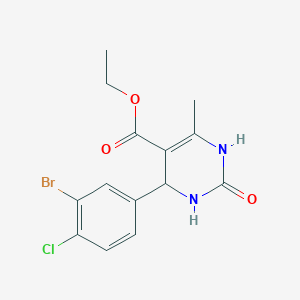

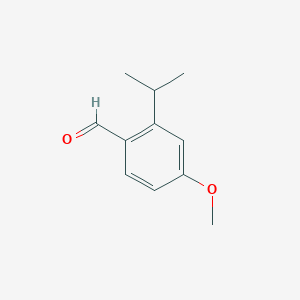

A degradation impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .Molecular Structure Analysis

The InChI code for 1,3-Benzothiazole-2,6-diamine is 1S/C7H8N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,11H,8H2,(H2,9,10) . The structure of the impurity was identified and fully characterized using high-resolution mass spectrometry, IR, and NMR techniques .Chemical Reactions Analysis

The degradation impurity was found at a relative retention time of 0.88 with respect to pramipexole, using the pramipexole gradient HPLC-UV detection method described in the USP .Physical And Chemical Properties Analysis

1,3-Benzothiazole-2,6-diamine is a solid substance . It has a molecular weight of 165.22 and is stored at room temperature .Scientific Research Applications

Polyimide Synthesis and Properties

1,3-Benzothiazole-2,6-diamine dihydrochloride plays a role in the synthesis of novel polymers. Research demonstrates its use in creating imide-aryl ether benzothiazole copolymers, which exhibit notable mechanical properties and thermal stability. These materials show potential for applications requiring durability and resistance to high temperatures (Hedrick, 1992).

Biological Activity

Benzothiazole derivatives, including those related to this compound, have been studied for their biological activities. For instance, certain benzothiazole compounds demonstrate potent antibacterial and entomological activities (Chaudhary et al., 2011). This indicates the potential of benzothiazole derivatives in developing new therapeutic agents.

Nonlinear Optical Chromophores

Benzothiazole derivatives have been utilized in the synthesis of nonlinear optical chromophores. These substances, characterized by intense solvatochromic charge-transfer transitions, could be valuable in various device applications due to their nonlinearity and thermal stability (Costa et al., 2006).

Mechanism of Action

While the specific mechanism of action for 1,3-Benzothiazole-2,6-diamine dihydrochloride is not mentioned in the search results, it’s worth noting that pramipexole, a related compound, is a non-ergot dopamine agonist . It is used to treat the symptoms of Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS) based on its ability to stimulate dopamine receptors in the striatum .

Safety and Hazards

properties

IUPAC Name |

1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h1-3H,8H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSNAYBQVVCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.